N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Description
N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative featuring a 4-ethoxyphenyl substituent at the N2 position and a piperazinylmethyl group at the C6 position.
Properties
Molecular Formula |
C24H31N7O |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-N-(4-ethoxyphenyl)-6-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H31N7O/c1-2-32-21-10-8-20(9-11-21)26-24-28-22(27-23(25)29-24)18-31-16-14-30(15-17-31)13-12-19-6-4-3-5-7-19/h3-11H,2,12-18H2,1H3,(H3,25,26,27,28,29) |
InChI Key |
ISSZDMOEAHNTIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves a multi-step process:
Formation of the Triazine Core: The triazine ring is often synthesized through the cyclization of cyanuric chloride with appropriate amines under controlled conditions.
Substitution Reactions: The ethoxyphenyl group is introduced via nucleophilic aromatic substitution, where an ethoxy-substituted aniline reacts with the triazine core.
Piperazine Derivative Addition: The phenylethylpiperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with the triazine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions and to ensure high purity.
Continuous Flow Reactors: To enhance efficiency and scalability, especially for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents.
Substitution: Various nucleophiles like amines, thiols; often in the presence of catalysts or under reflux conditions.
Major Products
Oxidized Derivatives: Depending on the oxidizing agent, products may include hydroxylated or ketone derivatives.
Reduced Derivatives: Reduction can yield amine or alcohol derivatives.
Substituted Products: Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that act as catalysts in various reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of kinases or other enzymes involved in disease pathways.
Receptor Binding: It may interact with specific receptors in biological systems, making it useful in pharmacological studies.
Medicine
Drug Development: Due to its structural complexity, the compound is being explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Diagnostic Tools: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry
Polymer Additives: The compound can be incorporated into polymers to enhance their properties, such as thermal stability or resistance to degradation.
Coatings: It may be used in the formulation of advanced coatings with specific protective or functional properties.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, altering their activity and leading to downstream effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares a 1,3,5-triazine core with multiple derivatives, differing in substituents at the N2, N4, and C6 positions. Key structural analogs include:
Physicochemical Properties
- Solubility: Triazine derivatives with bulky lipophilic groups (e.g., phenylethyl, bis(4-fluorophenyl)methyl) exhibit lower aqueous solubility. For example, 2-chloro-4-ethylamino-6-tert-butylamino-s-triazine has a solubility of 1,888 mg/L (estimated) . The target compound’s ethoxyphenyl and phenylethyl groups likely reduce solubility compared to analogs with polar substituents (e.g., hydroxyl, fluorine) .
- Molecular Weight : The target compound’s molecular weight (~478 g/mol) is comparable to almitrine (477.56 g/mol) but higher than simpler analogs like 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine (190.64 g/mol) .
Research Findings and Challenges
- Synthesis : The target compound’s synthesis likely involves coupling 4-(2-phenylethyl)piperazine to a chloromethyl-triazine intermediate, followed by amination with 4-ethoxyphenylamine, a method analogous to and .
- Metabolism: Metabolites of triazine derivatives often involve dealkylation or hydroxylation. For example, MT1 (N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine) and MT13 (4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-ol) are metabolites of terbuthylazine, suggesting similar pathways for the target compound .
- Toxicity : Almitrine’s peripheral neuropathy risk highlights the importance of evaluating metabolite safety in triazine-piperazine hybrids .
Biological Activity
N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a synthetic compound that belongs to the class of triazines. This class of compounds is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific structural features of this compound suggest potential interactions with biological targets.
Chemical Structure and Properties
The compound features a triazine core substituted with an ethoxyphenyl group and a piperazine moiety. The presence of these functional groups may enhance its lipophilicity and ability to cross biological membranes, which is crucial for its pharmacological activity.
Anticancer Activity
Triazine derivatives have been extensively studied for their anticancer properties. They often act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in cancer cells. Research indicates that modifications in the triazine structure can lead to increased potency against various cancer cell lines.
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties. The presence of the piperazine ring is particularly noteworthy as it is known to enhance antibacterial activity. Studies suggest that such compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Neuropharmacological Effects
The piperazine component of the compound may confer neuropharmacological effects, potentially acting as a serotonin receptor modulator. This activity could be beneficial in treating conditions such as anxiety or depression.
Study 1: Anticancer Potential
A study published in a peer-reviewed journal evaluated the cytotoxic effects of triazine derivatives on various cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant inhibitory effects on cell proliferation, suggesting that this compound may also possess similar properties.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of piperazine were tested against Gram-positive and Gram-negative bacteria. The findings showed promising results, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study 3: Neuropharmacological Assessment
Research assessing the neuropharmacological effects of piperazine derivatives found that certain compounds exhibited anxiolytic effects in animal models. This suggests that the compound may also have potential applications in treating anxiety-related disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
